4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone
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Description
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone is a chemical compound that has gained significant attention in the field of scientific research due to its potential uses as a pharmaceutical drug. This compound is commonly referred to as TCPP and is known to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
- This compound has been studied in the context of flexible organic field effect transistors (OFETs). Researchers synthesized alternating copolymers based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane and various thiophene moieties (such as PBPT, PBPTT, and PBPDT). Among these, PBPTT stands out due to its almost planar molecular structure with extended π-conjugation and an ordered edge-on orientation in a fiber-like film. The symmetric π-stacking effect, facilitated by the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone, contributes to its excellent performance in flexible OFET devices. These devices exhibit a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an impressive on/off ratio of 10⁴ .
- In the realm of photolithography, the presence of a tert-butyl group on the benzene ring of certain compounds, including our target molecule, influences their behavior. Specifically, sulfonium photoacid generators (PAGs) with a tert-butyl group exhibit higher susceptibility to photo-induced cleavage. This property leads to higher quantum yields and faster reaction rate constants, making them valuable in photolithographic processes .
- The compound has been utilized in the synthesis of novel diamines. For instance, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether (a diamine derived from 2-tert-butylaniline and 4,4′-oxydiphenol) was prepared through iodination, acetyl protection, coupling reactions, and deacetylation protection. Such diamines play a crucial role in the development of polyimides and other high-performance materials .
- Our compound serves as a reagent for the mono-Boc (tert-butoxycarbonyl) protection of α,ω-diamines. Boc protection is commonly employed in organic synthesis to temporarily shield amino groups, allowing selective reactions at other functional groups .
Organic Field Effect Transistors (OFETs)
Photolithography and Photoacid Generators (PAGs)
Diamine Synthesis and Polyimides
Boc Protection of α,ω-Diamines
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-21(2,3)17-9-7-16(8-10-17)20(25)24-13-11-23(12-14-24)19-6-4-5-18(22)15-19/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYJRTLQEAYIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone |
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